



Quisinostat Combination Therapy: Application Notes and Protocols for Preclinical Research

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Compound of Interest		
Compound Name:	JNJ-16241199	
Cat. No.:	B1684146	Get Quote

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Introduction

Quisinostat (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[3] In various malignancies, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes.[3] Quisinostat inhibits a broad range of HDACs, with high potency against class I and II HDACs, leading to histone hyperacetylation, chromatin remodeling, and the re-expression of silenced tumor suppressor genes.[4] This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[2][5]

The therapeutic potential of HDAC inhibitors as single agents can be limited in solid tumors.[6] Consequently, combination strategies are being actively explored to enhance their anti-cancer efficacy and overcome potential resistance mechanisms.[6][7] Quisinostat has been investigated in combination with various therapeutic agents, including conventional chemotherapy, targeted therapies, and radiation, demonstrating synergistic or additive anti-tumor effects in preclinical and clinical settings.[8][9][10]

These application notes provide a comprehensive guide for the experimental design of Quisinostat combination therapy studies, including detailed protocols for key in vitro assays and a summary of relevant preclinical and clinical data.



Data Presentation

Preclinical Efficacy of Ouisinostat

Cell Line	Cancer Type	IC50 (nM)	Reference	
MOLT-4	Acute Lymphoblastic Leukemia	<1	[5]	
CHLA-9	Neuroblastoma	Neuroblastoma <1		
CHLA-258	Neuroblastoma	<1	[5]	
Various Solid Tumor Lines	Lung, Breast, Colon, Prostate, Brain, 3.1-246 Ovarian		[9]	
Hepatocellular Carcinoma Cells	Hepatocellular Carcinoma	42.0 (72h)	[9]	
VM-CUB1	Urothelial Carcinoma	~10	[11]	
UM-UC-3	Urothelial Carcinoma	~10	[11]	
SW-1710	Urothelial Carcinoma	~10	[11]	
RT-112	Urothelial Carcinoma	~10	[11]	
J82 Urothelial Carcinoma		40.9	[11]	

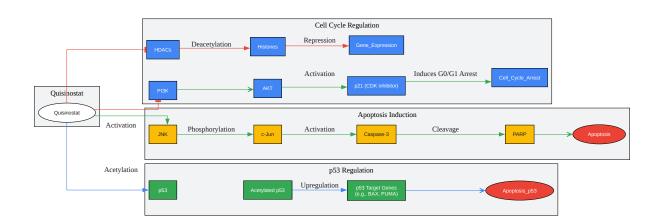
Clinical Trial Data for Quisinostat Combination Therapies



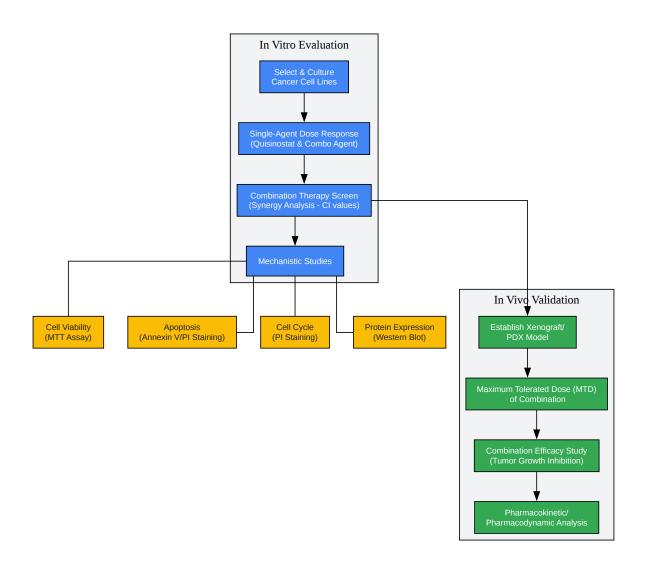
Cancer Type	Combinatio n Regimen	Phase	Objective Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	Reference
Platinum- Resistant Ovarian Cancer	Quisinostat + Paclitaxel + Carboplatin	II	51.6%	7.0 months	[11][12]
Cutaneous T- Cell Lymphoma (CTCL)	Quisinostat Monotherapy	II	24% (cutaneous response)	5.1 months	[13]

Signaling Pathways and Experimental Workflow Quisinostat-Modulated Signaling Pathways









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